molecular formula C21H19N3O3S B6560297 N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzamide CAS No. 921835-44-1

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzamide

Cat. No.: B6560297
CAS No.: 921835-44-1
M. Wt: 393.5 g/mol
InChI Key: UJTKDIISVLCXMJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an indole group, which is a significant heterocyclic system found in many natural products and drugs . The indole group is known to bind with high affinity to multiple receptors, making it a useful component in the development of new derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole group as one of its key components. Indole is a benzopyrrole, which means it consists of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-17-8-6-15(7-9-17)20(26)23-21-22-16(13-28-21)12-19(25)24-11-10-14-4-2-3-5-18(14)24/h2-9,13H,10-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKDIISVLCXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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